molecular formula C6H5ClFN B036609 5-Chloro-3-fluoro-2-methylpyridine CAS No. 1210868-68-0

5-Chloro-3-fluoro-2-methylpyridine

Cat. No. B036609
M. Wt: 145.56 g/mol
InChI Key: QMCMUNDFHKSQPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, including those similar to 5-Chloro-3-fluoro-2-methylpyridine, involves strategic halogenation and functionalization techniques. For instance, the use of halogen dance reactions facilitates the creation of pentasubstituted pyridines with desired functionalities, showcasing the adaptability of halogenated pyridines in synthetic chemistry (Wu et al., 2022).

Molecular Structure Analysis

The conformation and crystal structure analysis of closely related chloro-fluorobenzoyl derivatives highlight the significance of NMR and X-ray diffraction techniques in determining molecular geometry and electron distribution, which are crucial for understanding the reactivity and interaction of such molecules (Ribet et al., 2005).

Chemical Reactions and Properties

Chemoselective amination of halogen-substituted pyridines demonstrates the selective reactivity of different halogen sites under various conditions. For example, the amination of 5-bromo-2-chloro-3-fluoropyridine under catalytic conditions favors bromide substitution, whereas SNAr conditions allow for selective fluorine substitution, illustrating the compound's versatile reactivity profile (Stroup et al., 2007).

Physical Properties Analysis

The synthesis and characterization of derivatives closely related to 5-Chloro-3-fluoro-2-methylpyridine, such as 5-chloro-2-(2',2'2'-trifluoroethoxy)-3-tris(2',2',2'-trifluoroethoxy)methylpyridine, provide insight into the compound's physical properties, including its spectral analysis through mass spectrometry, IR, and NMR spectroscopy (Qian et al., 1994).

Chemical Properties Analysis

The reactivity of 5-Chloro-3-fluoro-2-methylpyridine towards various reagents can be inferred from studies on similar molecules, where the presence of chloro and fluoro groups significantly influences the compound's chemical behavior, such as in Suzuki coupling reactions (Manojkumar et al., 2013). These reactions are pivotal for the synthesis of complex organic molecules, highlighting the compound's utility as a versatile intermediate in organic synthesis.

Safety And Hazards

The safety and hazards associated with “5-Chloro-3-fluoro-2-methylpyridine” are not fully documented. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions for “5-Chloro-3-fluoro-2-methylpyridine” are promising. It has potential applications in the synthesis of various compounds, including anticancer drugs . The interest towards the development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name

5-chloro-3-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCMUNDFHKSQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595855
Record name 5-Chloro-3-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-fluoro-2-methylpyridine

CAS RN

1210868-68-0
Record name 5-Chloro-3-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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